2,6-Dimethoxypyridine-4-boronic acid

描述

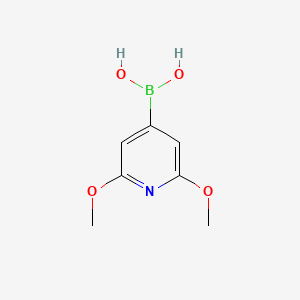

2,6-Dimethoxypyridine-4-boronic acid is a boronic acid derivative with the molecular formula C7H10BNO4.

作用机制

Target of Action

The primary target of 2,6-Dimethoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be effective in a wide range of conditions.

生化分析

Biochemical Properties

Boronic acids and their esters, such as 2,6-Dimethoxypyridine-4-boronic acid, are known to be involved in various biochemical reactions . They can form reversible covalent complexes with proteins, enzymes, and other biomolecules, particularly those containing cis-diols, such as carbohydrates . This property makes them useful in a variety of biochemical applications, including proteomics research .

Cellular Effects

The specific cellular effects of this compound are not well-studied. Boronic acids and their esters are known to interact with various cellular processes. For instance, they can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Boronic acids and their esters are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Boronic acids and their esters are known to interact with various enzymes and cofactors

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxypyridine-4-boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative, which undergoes metalation with a suitable organometallic reagent, followed by reaction with a boron-containing compound to introduce the boronic acid functionality .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

化学反应分析

Types of Reactions

2,6-Dimethoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents that are compatible with the functional groups present in the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

科学研究应用

Organic Synthesis

DM-PBA serves as a vital building block in organic synthesis, particularly in the formation of complex molecules through:

- Suzuki-Miyaura Coupling Reactions: It facilitates the coupling of various aryl and vinyl boron compounds with halides, leading to the synthesis of biaryl compounds that are crucial in pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound is integral in drug discovery processes due to its ability to create diverse chemical libraries. Its applications include:

- Development of Boron-Containing Biomolecules: DM-PBA is used to create boron-containing compounds that exhibit potential therapeutic properties, particularly in oncology .

Materials Science

In materials science, DM-PBA is utilized for:

- Synthesis of Advanced Materials: It acts as a precursor for functionalized polymers and materials that are used in electronics and nanotechnology .

Case Study 1: Use in Drug Discovery

A study demonstrated the effectiveness of DM-PBA in synthesizing novel anticancer agents through targeted modifications of existing drug scaffolds. The compound's ability to facilitate carbon-carbon bond formation allowed researchers to explore various structural modifications rapidly.

Case Study 2: Application in Material Science

Research highlighted the use of DM-PBA in creating conductive polymers for electronic applications. The Suzuki coupling reactions enabled the development of materials with enhanced electrical properties, showcasing its versatility beyond traditional organic synthesis.

相似化合物的比较

Similar Compounds

Similar compounds to 2,6-Dimethoxypyridine-4-boronic acid include other pyridine boronic acids and their derivatives, such as:

- 2,6-Dimethoxypyridine-3-boronic acid

- 2,6-Dimethoxypyridine-5-boronic acid

- 2,6-Dimethoxypyridine-6-boronic acid

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective functionalization and the formation of specific complexes, making it a versatile compound in various chemical and biological applications .

生物活性

2,6-Dimethoxypyridine-4-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHBNO. The structure features a pyridine ring with two methoxy groups at the 2 and 6 positions and a boronic acid group at the 4 position. This configuration enhances its reactivity in various chemical reactions, particularly in cross-coupling processes.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative properties against various cancer cell lines. For instance, studies have shown that compounds containing this core structure can induce apoptosis in K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 10 | PARP-1 cleavage, caspase activation |

| Compound B | MCF-7 | 5 | Induction of autophagy |

| Compound C | MV4-11 | 8 | Inhibition of PCNA expression |

The most potent compounds showed low micromolar GI values, indicating strong antiproliferative effects. The mechanisms involve the activation of apoptotic pathways and autophagy induction, which are critical for cancer treatment strategies .

Anti-Tubercular Activity

2,6-Dimethoxypyridine derivatives have also been evaluated for their anti-tubercular properties. In a study assessing various analogues, it was found that certain compounds demonstrated effective inhibition against Mycobacterium tuberculosis (M.tb).

Table 2: Anti-Tubercular Activity

| Compound | MIC (µM) | Comments |

|---|---|---|

| Bedaquiline Analog A | 0.35 | Comparable to bedaquiline |

| Bedaquiline Analog B | 0.80 | Enhanced activity due to methoxy substitution |

The presence of the methoxy group at the C6 position was associated with improved activity compared to other variants, suggesting a structure-activity relationship that could guide future drug design .

Synthesis and Derivative Development

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Variations in substitution patterns on the pyridine ring can lead to derivatives with enhanced biological activity. For example, studies have shown that para-substituted phenylboronic acids yield more potent derivatives when coupled with the pyridine core .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A compound derived from this boronic acid was tested in vitro against multiple cancer cell lines. Results indicated significant reductions in cell viability and induced apoptosis through caspase activation pathways.

- Case Study on Tuberculosis : In a clinical setting, an analogue demonstrated efficacy against drug-resistant strains of M.tb, highlighting its potential as a novel anti-tubercular agent.

属性

IUPAC Name |

(2,6-dimethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPPPYUWMHROKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)OC)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。